molecular formula C9H9FO3 B2836653 (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid CAS No. 159415-52-8

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid

Cat. No. B2836653
CAS RN: 159415-52-8
M. Wt: 184.166
InChI Key: QPMLOIAOWWYEMI-QMMMGPOBSA-N
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Description

The compound is a derivative of fluorophenylacetic acid, which is used as an intermediate in the production of fluorinated anesthetics . It contains a fluorophenyl group, a carboxylic acid group, and a hydroxy group, which may give it unique chemical properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as potassium alkyltrifluoroborates are synthesized through decarboxylative borylation reactions of aliphatic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely include a fluorophenyl group attached to a carbon atom, which is also attached to a hydroxy group and a carboxylic acid group. This is based on the similar compound 4-Fluorophenylacetic acid .


Chemical Reactions Analysis

The compound may undergo reactions similar to other fluorophenyl compounds. For example, potassium alkyltrifluoroborates can undergo Suzuki-Miyaura reactions with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Fluorophenylacetic acid is insoluble in water .

Scientific Research Applications

Biological Production of 3-Hydroxypropionic Acid

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with applications in producing various commodity chemicals, such as acrylic acid and acrylamide. Research has explored microbial 3-HP production from glucose or glycerol, highlighting the potential of biological synthesis over traditional petrochemical routes. Microbial strains have been engineered to increase 3-HP yield, demonstrating the feasibility of producing this compound from renewable resources (Kumar et al., 2013; Chen et al., 2014; Chen et al., 2017).

Biosynthetic Pathways and Metabolic Engineering

Research into the biosynthetic pathways for 3-HP production has identified potential routes that can be engineered into microorganisms. This includes utilizing malonyl-CoA pathways and optimizing the availability of precursors and cofactors to enhance production. Studies have demonstrated significant advancements in 3-HP production using engineered yeast and bacteria, paving the way for more sustainable and efficient production methods (Jiang et al., 2009; Kildegaard et al., 2014).

Applications in Chemical Synthesis

The synthesis and functionalization of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid and related compounds have been explored for their potential applications in the synthesis of nonsteroidal anti-inflammatory agents and as intermediates in the production of other valuable chemicals. These studies underscore the importance of stereochemistry and the potential for developing new therapeutic agents (Varoli et al., 1988; Ling et al., 1999).

Environmental and Safety Advantages

The biocatalytic synthesis of fluorinated versions of 3-HP demonstrates the environmental and safety advantages of biological production methods over traditional chemical synthesis. This approach reduces the reliance on toxic solvents and catalysts, aligning with the principles of green chemistry (Liu et al., 2022).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, 4-Fluorophenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve its use in the synthesis of new drugs or drug delivery devices, given the interest in fluorophenyl compounds and boronic acids and their esters in these areas .

properties

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMLOIAOWWYEMI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159415-52-8
Record name (2S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
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